molecular formula C9H14N2O3 B13612371 Ethyl 2-(1-ethyl-1h-imidazol-2-yl)-2-hydroxyacetate

Ethyl 2-(1-ethyl-1h-imidazol-2-yl)-2-hydroxyacetate

Cat. No.: B13612371
M. Wt: 198.22 g/mol
InChI Key: FFCMJCSYKHCTGC-UHFFFAOYSA-N
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Description

Ethyl 2-(1-ethyl-1h-imidazol-2-yl)-2-hydroxyacetate is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-ethyl-1h-imidazol-2-yl)-2-hydroxyacetate typically involves the reaction of 1-ethyl-1H-imidazole with ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-ethyl-1h-imidazol-2-yl)-2-hydroxyacetate can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Ethyl 2-(1-ethyl-1h-imidazol-2-yl)-2-oxoacetate.

    Reduction: Ethyl 2-(1-ethyl-1h-imidazol-2-yl)-2-hydroxyethanol.

    Substitution: Various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

Ethyl 2-(1-ethyl-1h-imidazol-2-yl)-2-hydroxyacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(1-ethyl-1h-imidazol-2-yl)-2-hydroxyacetate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The imidazole ring can bind to metal ions and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(1-ethyl-1h-imidazol-2-yl)-2-hydroxyacetate is unique due to the presence of both an ester and a hydroxyl group, which can participate in various chemical reactions, making it a versatile compound for synthetic and research applications.

Properties

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

ethyl 2-(1-ethylimidazol-2-yl)-2-hydroxyacetate

InChI

InChI=1S/C9H14N2O3/c1-3-11-6-5-10-8(11)7(12)9(13)14-4-2/h5-7,12H,3-4H2,1-2H3

InChI Key

FFCMJCSYKHCTGC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1C(C(=O)OCC)O

Origin of Product

United States

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